molecular formula C19H22N2O4S B11025301 ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11025301
M. Wt: 374.5 g/mol
InChI Key: CUIJDXKXOYFJNQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a pyran ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a thiazole derivative with an ester and a pyran derivative under controlled conditions. The reaction may require the use of catalysts such as methanesulfonic acid and solvents like tetrahydrofuran (THF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, pyran ring, and ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[(4-phenyloxane-4-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H22N2O4S/c1-3-25-16(22)15-13(2)20-18(26-15)21-17(23)19(9-11-24-12-10-19)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3,(H,20,21,23)

InChI Key

CUIJDXKXOYFJNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)C

Origin of Product

United States

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